

# SC-51089 Free Base: A Technical Guide for Researchers

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## Compound of Interest

*Compound Name:* SC 51089 free base

*Cat. No.:* B1205674

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SC-51089 free base is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental protocols for researchers, scientists, and drug development professionals.

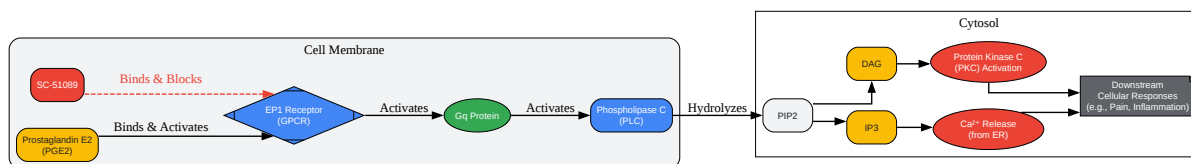
## Chemical and Physical Properties

SC-51089 free base is a synthetic, non-prostanoid molecule. Its systematic name is 8-chloro-dibenz[b,f][1,2]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide. The table below summarizes its key chemical and physical properties.

Property	Value
CAS Number	146033-03-6
Molecular Formula	C <sub>22</sub> H <sub>19</sub> ClN <sub>4</sub> O <sub>3</sub>
Molecular Weight	422.87 g/mol
Appearance	Crystalline solid
Solubility	DMF: ~30 mg/mL, DMSO: ~20 mg/mL, Ethanol: ~30 mg/mL
SMILES	<chem>O=C(CCc1ccncc1)NNC(=O)N1Cc2ccccc2Oc2ccc(Cl)cc12</chem>
InChI	InChI=1S/C22H19ClN4O3/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29)

## Mechanism of Action

SC-51089 acts as a selective antagonist at the EP1 prostanoid receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2). The binding of PGE2 to the EP1 receptor primarily couples to the Gq family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various physiological and pathophysiological processes, including pain, inflammation, and neuronal excitability. SC-51089 competitively binds to the EP1 receptor, thereby preventing PGE2 from initiating this downstream signaling pathway.[\[1\]](#)[\[3\]](#)



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EP1 Receptor Signaling Pathway and Inhibition by SC-51089.

## Biological Activity and Quantitative Data

SC-51089 exhibits a range of biological activities, primarily stemming from its selective antagonism of the EP1 receptor. These activities include neuroprotection, anti-tumor effects, and analgesia.

## Receptor Binding Affinity

The selectivity of SC-51089 for the EP1 receptor over other prostanoid receptors has been demonstrated in competitive binding assays. The following table summarizes the inhibitory constants ( $K_i$ ) of SC-51089 for various prostanoid receptors.[1][3][4]

Receptor Subtype	Ki (μM)
EP1	1.3
EP2	>100
EP3	17.5
EP4	>100
DP (PGD2)	>100
FP (PGF2α)	61.1
IP (PGI2)	>100
TP (Thromboxane)	11.2

## In Vitro and In Vivo Efficacy

SC-51089 has demonstrated efficacy in various preclinical models. The table below summarizes key findings.

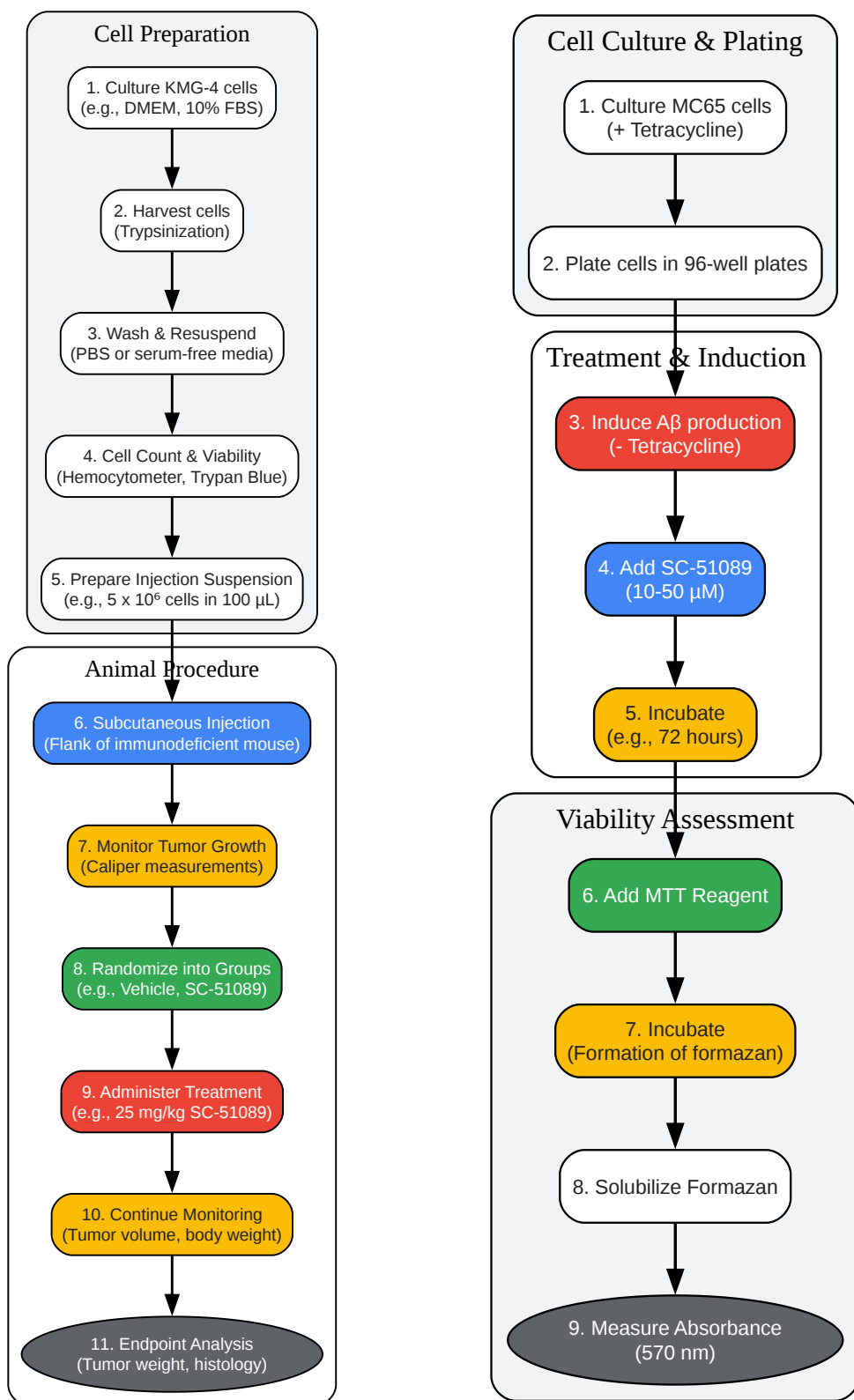
Model System/Assay	Effect	Effective Concentration/Dose	Reference(s)
Amyloid- $\beta$ (1-42) induced cytotoxicity in MC65 human neuroblastoma cells	Decreased cell death	10-50 $\mu$ M	[4]
KMG-4 human glioma cell growth (in vitro)	Inhibited cell growth	IC <sub>50</sub> = ~1 $\mu$ M	[4]
KMG-4 human glioma mouse xenograft model (in vivo)	Reduced tumor growth	25 mg/kg	[4]
Phenylbenzoquinone-induced writhing in mice (in vivo)	Reduced writhing (analgesic effect)	ED <sub>50</sub> = 6.8 mg/kg	[4]
R6/1 mouse model of Huntington's disease (in vivo)	Ameliorated motor and memory deficits	40 $\mu$ g/kg/day (i.p. infusion)	

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of SC-51089.

### KMG-4 Human Glioma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the KMG-4 human glioma cell line to evaluate the in vivo anti-tumor efficacy of SC-51089.



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